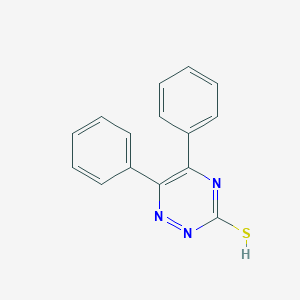

5,6-diphenyl-1,2,4-triazine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a thiol group (-SH) attached to the triazine ring, which is substituted with two phenyl groups at positions 5 and 6

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic 1,2-diketones with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like potassium hydroxide to facilitate the cyclization process . The reaction mixture is then heated under reflux conditions to yield the desired triazine-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Diphenyl-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups to form thioethers.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride are typically used.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Thioethers: Resulting from substitution reactions.

Complex Heterocycles: Formed through cyclization reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

5,6-Diphenyl-1,2,4-triazine-3-thiol has been explored for its potential therapeutic properties:

- Anticonvulsant Activity: Research indicates that this compound exhibits anticonvulsant properties by modulating neurotransmitter systems. Its derivatives have shown promise in reducing seizure frequency in animal models.

- Anti-inflammatory Effects: The compound inhibits cyclooxygenase (COX-2) and lipoxygenase (5-LOX) enzymes involved in the inflammatory pathway. By doing so, it reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Analytical Chemistry

This compound serves as a valuable reagent in analytical chemistry:

- Metal Ion Detection: It is widely used as a chromogenic reagent for the spectrophotometric determination of metal ions like iron and copper. The thiol group allows for the formation of stable complexes with these metals, facilitating their quantification.

| Application | Description |

|---|---|

| Anticonvulsant Activity | Modulates neurotransmitter systems to reduce seizures |

| Anti-inflammatory Effects | Inhibits COX-2 and 5-LOX enzymes to lower pro-inflammatory mediators |

| Metal Ion Detection | Forms stable complexes with metal ions for spectrophotometric assays |

Materials Science

In materials science, this compound is utilized in the synthesis of innovative materials:

- Electronic and Optical Properties: The compound's unique electronic structure allows it to be incorporated into materials with specific optical properties. This application is significant in the development of sensors and photonic devices.

Case Study 1: Antileishmanial Properties

A recent study investigated the antileishmanial activity of novel derivatives based on this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. The synthesized compounds exhibited over 90% inhibition against the promastigote stage of the parasite. Notably, certain derivatives demonstrated enhanced selectivity and reduced toxicity compared to standard treatments .

Case Study 2: Spectrophotometric Analysis

In another study focused on analytical applications, this compound was employed to determine trace amounts of iron in environmental samples. The method showcased high sensitivity and selectivity due to the compound's ability to form distinct colored complexes with iron ions. This application highlights its utility in environmental monitoring and quality control.

Mécanisme D'action

The mechanism of action of 5,6-diphenyl-1,2,4-triazine-3-thiol in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by affecting mitochondrial membrane potential and activating apoptosis-related proteins . The compound’s thiol group plays a crucial role in its reactivity, allowing it to interact with various biomolecules and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Used as a chromogenic reagent for iron determination.

5,6-Bisaryl-1,2,4-triazine-3-thiol: Evaluated for anticonvulsant activity.

Uniqueness

5,6-Diphenyl-1,2,4-triazine-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to other triazine derivatives. This reactivity is leveraged in various applications, from medicinal chemistry to materials science, making it a versatile compound in scientific research.

Propriétés

IUPAC Name |

5,6-diphenyl-1,2,4-triazine-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESHFZNRQCTMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.